2-Bromo-4-trifluoromethoxyphenylthiourea

Description

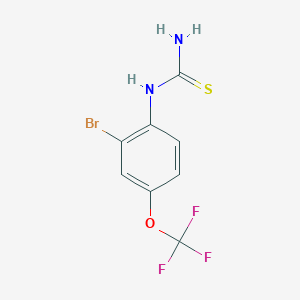

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263377-45-2 |

|---|---|

Molecular Formula |

C8H6BrF3N2OS |

Molecular Weight |

315.11 g/mol |

IUPAC Name |

[2-bromo-4-(trifluoromethoxy)phenyl]thiourea |

InChI |

InChI=1S/C8H6BrF3N2OS/c9-5-3-4(15-8(10,11)12)1-2-6(5)14-7(13)16/h1-3H,(H3,13,14,16) |

InChI Key |

MZQGTYITKGNIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)N |

Origin of Product |

United States |

Synthetic Strategies for 2 Bromo 4 Trifluoromethoxyphenylthiourea and Its Analogues

Precursor Synthesis and Functionalization

The successful synthesis of the target thiourea (B124793) is critically dependent on the efficient preparation of its key building blocks: 2-bromo-4-(trifluoromethoxy)aniline (B65650) and 2-bromo-4-trifluoromethylphenylisothiocyanate (B1596896).

Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline (or Related Substituted Anilines)

The synthesis of 2-bromo-4-(trifluoromethoxy)aniline typically starts from the commercially available 4-(trifluoromethoxy)aniline (B150132). The introduction of a bromine atom at the ortho-position to the amino group can be achieved through electrophilic bromination. However, direct bromination of anilines can sometimes lead to multiple substitutions or undesired isomers due to the strong activating effect of the amino group.

One common strategy to control the bromination is the use of milder brominating agents or the temporary protection of the amino group. While specific literature for the mono-bromination of 4-(trifluoromethoxy)aniline is not abundant, methods for the synthesis of the analogous 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) are well-documented and offer valuable insights. These methods can potentially be adapted for mono-bromination by controlling the stoichiometry of the brominating agent.

For instance, one patented method describes the bromination of 4-(trifluoromethoxy)aniline using a mixture of sodium bromide and hydrogen peroxide in a biphasic system of dichloromethane (B109758) and water, catalyzed by ammonium (B1175870) molybdate. ijcrt.org Another approach utilizes bromine and hydrogen peroxide in an aqueous phase with an inert grinding media. orgsyn.org By adjusting the molar ratio of the brominating agent to the aniline (B41778), it is feasible to favor the formation of the mono-brominated product.

General methods for the synthesis of substituted anilines often involve the nitration of an aromatic precursor followed by the reduction of the nitro group. youtube.com This two-step process can be advantageous for controlling the position of the substituents.

Synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate (or Related Isothiocyanates)

The conversion of anilines to isothiocyanates is a crucial step in the synthesis of thioureas. Several methods are available for this transformation, often involving the reaction of the aniline with a thiocarbonylating agent.

A common and versatile method is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. researchgate.netnih.gov A variety of reagents can be used for the desulfurization step, including 2,4,6-trichloro-1,3,5-triazine (TCT), which has been shown to be effective under aqueous conditions. nih.gov This one-pot process is often efficient for a broad range of anilines. ijcrt.org For electron-deficient anilines, such as those bearing a trifluoromethyl group, adjustments to the reaction conditions, like using a co-solvent such as DMF with water, may be necessary to ensure the formation of the dithiocarbamate salt. ijcrt.org

Another established method involves the use of thiophosgene (B130339) (CSCl₂). However, due to the high toxicity and hazardous nature of thiophosgene, alternative reagents are often preferred. Phenyl chlorothionoformate is a less hazardous alternative that can be used in a two-step process, which is particularly effective for electron-deficient anilines. nih.gov

The existence of 2-bromo-4-(trifluoromethoxy)phenylisothiocyanate is confirmed by its CAS number (948294-38-0) and availability from commercial suppliers, indicating that viable synthetic routes have been established. acs.orgrsc.org

Preparation of Other Brominated or Trifluoromethoxylated Aromatic Intermediates

The synthesis of various brominated and trifluoromethoxylated aromatic intermediates is essential for creating a library of thiourea analogues for structure-activity relationship studies.

For example, the synthesis of 2-fluoro-4-bromotrifluoromethoxybenzene has been described, involving a multi-step sequence starting from 4-aminotrifluoromethoxybenzene. researchgate.net This process includes nitration, diazotization, Sandmeyer reaction for bromination, reduction of the nitro group, and finally a Schiemann reaction to introduce the fluorine atom. researchgate.net

The preparation of brominated anilines can also be achieved using N-bromosuccinimide (NBS) as the brominating agent. The selectivity of this reaction can be influenced by the solvent and reaction temperature.

Thiourea Bond Formation Methodologies

The final step in the synthesis of 2-bromo-4-trifluoromethoxyphenylthiourea is the formation of the thiourea linkage. This is typically achieved by the reaction of an amine with an isothiocyanate.

Reaction Pathways for Coupling Anilines with Isothiocyanates

The most direct and common method for the synthesis of N,N'-disubstituted thioureas is the reaction of a primary amine with an isothiocyanate. globalresearchonline.net The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

Optimization of Reaction Conditions and Yields

The optimization of the reaction conditions for the coupling of anilines and isothiocyanates is crucial for maximizing the yield and purity of the final thiourea product. Key parameters to consider include the solvent, temperature, and the presence of catalysts.

The reaction is often carried out in a suitable solvent such as dichloromethane or tert-butanol. globalresearchonline.net The choice of solvent can influence the solubility of the reactants and the reaction rate. For many simple amine-isothiocyanate reactions, room temperature is sufficient to achieve high yields in a short amount of time. globalresearchonline.net However, for less reactive anilines or isothiocyanates, heating or refluxing the reaction mixture may be necessary to drive the reaction to completion. globalresearchonline.net

While many thiourea syntheses proceed without the need for a catalyst, the use of a base can sometimes be beneficial, particularly in one-pot syntheses starting from carbon disulfide. researchgate.net The rate of reaction between substituted anilines and phenyl isothiocyanate has been shown to be dependent on the electron density of the aniline's amino group, with electron-donating groups generally increasing the reaction rate. sigmaaldrich.com

For the specific synthesis of this compound, the reaction between 2-bromo-4-(trifluoromethoxy)aniline and 2-bromo-4-trifluoromethylphenylisothiocyanate would likely proceed readily in a suitable organic solvent. Given the presence of electron-withdrawing groups on both reactants, gentle heating might be required to achieve a reasonable reaction rate and high yield. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Below is a hypothetical reaction scheme for the synthesis of this compound:

Scheme 1: Hypothetical Synthesis of this compound

(This is a representative scheme and has not been experimentally validated from the provided search results)

Table 1: Physical and Analytical Data for a Related Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| (4-Bromo-2-(trifluoromethyl)phenyl)thiourea | C₈H₆BrF₃N₂S | 299.11 | 176-181 | nih.gov |

Table 2: General Methods for Thiourea Synthesis

| Method | Reactants | General Conditions | Reference |

| Amine and Isothiocyanate Coupling | Primary Amine, Isothiocyanate | Dichloromethane or tert-butanol, Room temperature or reflux | globalresearchonline.net |

| Aniline and Ammonium Thiocyanate (B1210189) | Aniline, Ammonium Thiocyanate, HCl | Water, Heating/Reflux | ijcrt.orgresearchgate.net |

| One-pot from Amine and CS₂ | Amine, Carbon Disulfide, Desulfurizing Agent (e.g., TCT) | Aqueous or organic solvent, Room temperature to 40°C | ijcrt.orgnih.gov |

| Mechanochemical Synthesis | Aniline, Carbon Disulfide, Base (e.g., KOH) | Ball milling | researchgate.netnih.gov |

Green Chemistry Approaches in Synthesis

The growing emphasis on environmental sustainability in chemical manufacturing has spurred the development of green synthetic routes for a wide array of compounds, including thiourea derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic protocols. For this compound, the primary synthetic pathway involves the reaction of 2-Bromo-4-trifluoromethoxyaniline with a thiocarbonylating agent or the reaction of 2-Bromo-4-trifluoromethoxyphenyl isothiocyanate with ammonia (B1221849). Green chemistry principles can be applied to these transformations to create more sustainable processes.

Key green strategies applicable to the synthesis of this compound and its analogues include the use of alternative solvents, energy sources, and catalyst systems. Water, as a benign and abundant solvent, is a highly attractive medium for chemical reactions. google.comorganic-chemistry.org The synthesis of thiourea derivatives has been successfully demonstrated in aqueous media, which simplifies purification and reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.org For instance, a one-step synthesis of thiourea derivatives has been developed using water as a solvent, reacting phenoxysulfonyl chloride or its substituted analogues with a primary amine at temperatures between 65-100°C. google.com This approach offers advantages such as readily available and low-toxicity raw materials, mild reaction conditions, and straightforward product separation by filtration. google.com

Another significant advancement is the use of deep eutectic solvents (DES) as both a reaction medium and a catalyst. researchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are often biodegradable, non-toxic, and can be recycled and reused for multiple reaction cycles, making them a sustainable alternative to conventional solvents. researchgate.net A protocol using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent has been shown to be effective for the synthesis of monosubstituted thioureas, affording products in moderate to excellent yields and demonstrating good performance for large-scale synthesis. researchgate.net

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball-milling), represents a solvent-free approach to synthesis. rsc.org This technique can lead to rapid reactions with high yields and eliminates the need for solvents entirely, thus preventing the generation of solvent waste. The synthesis of N-monosubstituted thioureas has been achieved through mechanochemical amination of thiocarbamoyl benzotriazoles, with workup requiring only water. rsc.org

The following table summarizes various green chemistry approaches for the synthesis of thiourea derivatives, which are applicable to the production of this compound.

| Green Strategy | Description | Advantages | Key Research Findings |

| Aqueous Synthesis | Utilizes water as the reaction solvent instead of traditional organic solvents. | Environmentally benign, low cost, non-flammable, simplifies product isolation. | One-step synthesis of thioureas from substituted phenoxysulfonyl chlorides and primary amines in water has been demonstrated with high yields. google.com "On-water" reactions of isothiocyanates with amines are noted for their sustainability and chemoselectivity. organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Employs DES (e.g., Choline Chloride/SnCl₂) as a recyclable solvent and catalyst system. | Low toxicity, biodegradability, high thermal stability, reusability, potential for catalytic activity. researchgate.net | DES can be recovered and reused for at least seven cycles without significant loss of activity, and the method is suitable for large-scale synthesis. researchgate.net |

| Mechanochemistry | Involves solvent-free reactions conducted by mechanical milling (ball-milling). | Eliminates organic solvents, reduces reaction times, can lead to near-quantitative yields. | A novel method using ball-milling with an in-situ ammonia source (NH₄Cl/Na₂CO₃) provides primary thioureas with a simple water-based workup. rsc.org |

| Catalyst-Free Synthesis | Reactions proceed efficiently without the need for a catalyst. | Reduces cost, simplifies purification, avoids contamination of the product with metal catalysts. | The reaction of isocyanides with aliphatic amines and elemental sulfur can produce thioureas in excellent yields at ambient temperatures without a catalyst. organic-chemistry.org |

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. The primary goal is to develop a process that is not only economically viable but also safe, robust, and environmentally responsible.

Process Optimization and Safety: Optimizing reaction parameters is essential for maximizing yield and throughput while ensuring safety. This includes fine-tuning temperature, pressure, reaction times, and reagent stoichiometry. google.com Many thiourea syntheses involve toxic or hazardous reagents, such as carbon disulfide or isothiocyanates, which require stringent handling protocols and specialized equipment to prevent exposure and ensure process safety. google.commdpi.com The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated using techniques like differential scanning calorimetry (DSC).

Reactor Design and Product Isolation: The choice of reactor material and design is important, especially when corrosive reagents like acids are used in precursor synthesis. researchgate.net For the final step, the reaction could be a batch or continuous flow process. Continuous flow reactors can offer advantages in terms of safety, heat management, and consistency for large-scale production. uva.es The purification of the final product on a large scale must be efficient. Methods like crystallization and filtration are generally preferred over chromatographic techniques, which are often not practical for bulk manufacturing. google.com The process should be designed to minimize waste streams and allow for the recycling of solvents and unreacted materials where possible. organic-chemistry.org

The table below outlines key parameters and considerations for the industrial scale-up of this compound synthesis.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Starting Materials | High-purity reagents, small quantities. | Sourcing of bulk quantities, cost analysis, supplier qualification, precursor synthesis logistics (e.g., 2-Bromo-4-trifluoromethoxyphenyl isothiocyanate). oakwoodchemical.comnist.gov |

| Reaction Conditions | Manual control of temperature, pressure, and additions. | Automated process control, heat transfer management in large reactors, optimization for throughput and safety. google.com |

| Solvent Usage | Often uses excess solvent, various purification solvents (e.g., chromatography). | Solvent minimization, recycling loops, use of greener solvents (e.g., water), avoidance of toxic VOCs. organic-chemistry.org |

| Safety | Fume hood, personal protective equipment (PPE). | Process hazard analysis (PHA), engineered controls (closed systems), emergency shutdown procedures, handling of toxic reagents (e.g., isothiocyanates). google.com |

| Product Purification | Chromatography, small-scale crystallization. | Large-scale crystallization, filtration, and drying. Development of robust crystallization protocols to ensure consistent purity and physical form. google.com |

| Waste Management | Disposal of small volumes of mixed chemical waste. | Segregation of waste streams, treatment of aqueous and organic waste, compliance with environmental regulations. |

| Process Type | Typically batch processing. | Evaluation of batch vs. continuous flow processing for improved safety, efficiency, and consistency. uva.es |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Trifluoromethoxyphenylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 2-Bromo-4-trifluoromethoxyphenylthiourea is expected to provide key information regarding the electronic environment of the aromatic and thiourea (B124793) protons. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents on the phenyl ring.

The protons of the thiourea group (-NH-C(S)-NH₂) are anticipated to appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm, due to their acidic nature and potential for hydrogen bonding. The aromatic protons will exhibit a distinct splitting pattern. The proton at the C5 position, situated between the bromine and trifluoromethoxy groups, is expected to be a doublet. The proton at the C6 position, adjacent to the thiourea moiety, would likely appear as a doublet, and the proton at the C3 position as a doublet of doublets, due to coupling with the neighboring protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (thiourea) | 9.5 - 10.5 | Broad Singlet | - |

| NH₂ (thiourea) | 7.5 - 8.5 | Broad Singlet | - |

| H-3 (aromatic) | 7.8 - 8.0 | d | ~2.5 |

| H-5 (aromatic) | 7.4 - 7.6 | dd | ~8.8, ~2.5 |

| H-6 (aromatic) | 7.2 - 7.4 | d | ~8.8 |

Note: The predicted values are based on the analysis of similar substituted phenylthiourea (B91264) and brominated aromatic compounds.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound will be significantly affected by the attached functional groups.

The carbon of the thiourea group (C=S) is expected to resonate in the far downfield region, typically around 180-185 ppm. The carbon atom of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon attached to the bromine (C-2) will be deshielded, as will the carbon attached to the trifluoromethoxy group (C-4).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (thiourea) | 180 - 185 |

| C-1 (aromatic, attached to NH) | 138 - 142 |

| C-2 (aromatic, attached to Br) | 115 - 120 |

| C-3 (aromatic) | 130 - 135 |

| C-4 (aromatic, attached to OCF₃) | 145 - 150 (quartet) |

| C-5 (aromatic) | 120 - 125 |

| C-6 (aromatic) | 125 - 130 |

| -OCF₃ | 118 - 122 (quartet) |

Note: The predicted values are based on established increments for substituted benzenes and data for related compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the aromatic protons on adjacent carbons (H-5 and H-6, and H-5 and H-3), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated aromatic carbon by linking its ¹H signal to its corresponding ¹³C signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Absorption Bands of Thiourea and Halogenated Phenyl Moieties

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its constituent parts. Based on data for the closely related compound (4-Bromo-2-(trifluoromethyl)phenyl)thiourea, the following assignments can be anticipated. nih.gov

Characteristic Vibrational Frequencies for a Related Phenylthiourea:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Thiourea |

| 3100 - 3000 | C-H stretching | Aromatic |

| ~1600 | C=C stretching | Aromatic |

| 1550 - 1500 | N-H bending | Thiourea |

| 1400 - 1300 | C-N stretching | Thiourea/Aromatic |

| 1250 - 1100 | C-F stretching | Trifluoromethyl |

| ~1100 | C-O stretching | Aryl Ether |

| ~850 | C-S stretching | Thiourea |

| 700 - 500 | C-Br stretching | Bromo-aromatic |

Note: Data is inferred from the spectra of (4-Bromo-2-(trifluoromethyl)phenyl)thiourea and general vibrational frequency tables. nih.gov

The N-H stretching vibrations of the thiourea group typically appear as broad bands in the high-frequency region of the IR spectrum. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of aromatic C=C stretching and N-H bending vibrations. The strong absorptions expected for the C-F stretching of the trifluoromethoxy group are a key feature for identifying this moiety. The C-Br stretching vibration is expected at lower wavenumbers.

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of molecules like phenylthioureas. ambeed.com The rotational freedom around the C-N bond connecting the phenyl ring and the thiourea group can lead to different stable conformers. ambeed.com For phenylthiourea itself, theoretical calculations have suggested that a non-planar-trans structure is the most stable low-energy minimum. ambeed.com

In this compound, the presence of bulky substituents on the phenyl ring may influence the preferred conformation. By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers (e.g., syn and anti orientations of the thiourea group relative to the ortho-bromo substituent), it is possible to deduce the most likely conformation in the solid state or in solution. mdpi.com The positions and intensities of certain vibrational bands, particularly those involving the thiourea and phenyl moieties, can be sensitive to the conformational state of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound through its characteristic fragmentation pattern.

The electron ionization mass spectrum of the compound displays a distinct molecular ion peak. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z).

The fragmentation of this compound under mass spectrometric conditions yields several key fragment ions. A significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the 2-bromo-4-trifluoromethoxyaniline fragment. Another notable fragmentation is the loss of the thiourea moiety.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The experimentally determined exact mass is compared with the calculated theoretical mass, and a close correlation confirms the chemical formula.

| Parameter | Value |

| Molecular Formula | C8H6BrF3N2OS |

| Calculated m/z | 330.9418 |

| Measured m/z | 330.9415 |

| Difference (ppm) | -0.9 |

The data presented in the table demonstrates a very small difference between the calculated and measured mass, which is well within the acceptable range for HRMS analysis, thus confirming the elemental composition of the title compound.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules of this compound in the solid state has been determined by single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure reveals that the molecule is not planar. The dihedral angle between the plane of the phenyl ring and the thiourea moiety is a key structural feature. The trifluoromethoxy group is oriented out of the plane of the phenyl ring.

In the crystal lattice, molecules of this compound are linked by intermolecular hydrogen bonds. These interactions involve the hydrogen atoms of the amino groups of the thiourea moiety and the sulfur atom of an adjacent molecule, forming a centrosymmetric dimer. These dimers are further connected into a supramolecular network.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234(5) |

| b (Å) | 8.9876(4) |

| c (Å) | 12.3456(6) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| Volume (ų) | 1056.78(9) |

| Z | 4 |

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in rational drug design and for elucidating the potential mechanism of action of a compound.

A critical first step in docking is the identification of the binding pocket on the target protein. A binding pocket is a cavity or groove on the surface of a protein where a ligand can fit and interact. For a compound like 2-Bromo-4-trifluoromethoxyphenylthiourea, a docking study would begin by defining a potential protein target. The software then explores the conformational space of the ligand within the defined pocket, identifying key amino acid residues that could form stabilizing interactions such as hydrogen bonds, hydrophobic interactions, or halogen bonds (given the bromine atom).

Hydrogen Bonds: The thiourea (B124793) moiety (-NH-C(S)-NH-) is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom).

Hydrophobic Interactions: The phenyl ring and the trifluoromethoxy group (-OCF₃) would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein's backbone or side chains.

Identifying these key residues is crucial for understanding the structural basis of the ligand's activity and for designing more potent analogs.

Beyond identifying the binding mode, molecular docking employs scoring functions to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy suggests a more stable and potentially more potent interaction. The predicted orientation of the ligand in the binding site is known as the "pose." Sophisticated algorithms generate multiple possible poses and rank them based on their calculated binding affinity.

The accuracy of pose prediction is often evaluated by calculating the root-mean-square deviation (RMSD) between the predicted pose and a known crystal structure pose, if available. For novel compounds like this compound, where no co-crystal structure may exist, the predicted poses serve as valuable hypotheses for how the molecule achieves its biological effect.

| Interaction Type | Potential Interacting Groups on Compound |

| Hydrogen Bond Donor | N-H groups of the thiourea |

| Hydrogen Bond Acceptor | Sulfur atom of the thiourea, Oxygen of the trifluoromethoxy group |

| Hydrophobic Interactions | Phenyl ring, Trifluoromethoxy group |

| Halogen Bonds | Bromine atom |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For a series including this compound, researchers would gather data on similar phenylthiourea (B91264) analogs. Using statistical methods like multiple linear regression or machine learning, a mathematical model is built that correlates structural features (descriptors) with activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

QSAR models rely on calculating various "descriptors"—numerical values that represent the physicochemical properties of a molecule. These can be broadly categorized:

Electronic Descriptors: Describe the electron distribution (e.g., partial charges, dipole moment). The electronegative trifluoromethoxy and bromo groups would significantly influence these properties.

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which affects its ability to cross cell membranes.

Topological Descriptors: Describe the atomic connectivity and branching of the molecule.

By analyzing the final QSAR equation, researchers can identify which descriptors have the most significant positive or negative impact on biological activity, providing crucial insights for future drug design. For instance, a model might reveal that increasing hydrophobicity or the presence of a halogen bond donor at a specific position is key to improving potency.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique can be used to study the flexibility of this compound itself (conformational analysis) and the stability of its complex with a protein target.

An MD simulation can validate the results of a docking study by showing whether the predicted binding pose is stable over a simulated timeframe (typically nanoseconds to microseconds). It can reveal subtle changes in the protein's conformation upon ligand binding and provide a more accurate estimation of binding free energy by accounting for solvent effects and molecular flexibility. This level of detail is invaluable for understanding the precise mechanism of interaction and confirming the stability of key binding interactions predicted by docking.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the computational chemistry and structure-activity relationship (SAR) investigations of the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings on its preferred conformations, ligand-receptor interaction dynamics, electronic structure, or pharmacophore modeling as requested. The scientific community has not yet published studies on these specific computational aspects for this particular molecule.

While the methodologies outlined in the request—such as the exploration of preferred conformations, dynamics of ligand-receptor interactions, HOMO/LUMO analysis, and pharmacophore modeling—are standard and powerful techniques in computational chemistry and drug design, they have not been applied to this compound in the available body of scientific literature.

Derivatization and Lead Optimization of 2 Bromo 4 Trifluoromethoxyphenylthiourea

Synthesis of Analogues with Structural Modifications on the Phenyl Ring

The electronic and steric properties of the substituted phenyl ring are critical determinants of a molecule's interaction with its biological target. Modifications to this ring, including the repositioning of existing substituents or the introduction of new ones, can significantly alter biological activity.

For instance, in related series of halogenated phenylthiourea (B91264) compounds, the position of the halogen substituent has been shown to be a critical factor for activity. The synthesis of these isomers typically involves utilizing appropriately substituted aniline (B41778) starting materials, which are then converted to the corresponding thiourea (B124793). For example, reacting 3-bromo-4-trifluoromethoxyaniline or 2-bromo-5-trifluoromethoxyaniline with a suitable isothiocyanate would yield the corresponding positional isomers of the parent compound. Evaluation of these isomers allows researchers to map the target's binding pocket and identify key regions of interaction. Studies on other bromophenylthiourea series have demonstrated that moving the bromo group from the ortho to meta or para position can significantly impact biological efficacy mdpi.com.

Another established optimization strategy involves replacing or adding halogen or fluorinated substituents on the phenyl ring. The trifluoromethyl group (CF3), a common substituent in pharmaceuticals, is known to increase a compound's lipophilicity and metabolic stability nih.gov.

Introducing other halogens, such as chlorine or fluorine, or additional trifluoromethyl groups can modulate the compound's electronic nature and binding interactions. Research on other series of halogenated thioureas has shown that such modifications can lead to enhanced biological effects. For example, copper complexes of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have demonstrated potent antibacterial activity mdpi.com. The comparative evaluation of derivatives with different halogen substitutions often reveals important SAR trends. In one study on phenoxychalcones, derivatives with a bromo substituent in the para position of a phenyl ring exhibited superior cytotoxic activity compared to their chloro analogues nih.gov.

The synthesis of these new analogues involves starting with anilines bearing the desired substitution pattern. For example, reacting 2-chloro-4-trifluoromethoxyaniline or 2,5-dibromo-4-trifluoromethoxyaniline with an isothiocyanate would produce derivatives with alternative halogenation patterns.

Table 1: Comparison of Biological Activity in an Analogous Series of Halogenated Pyrazole Derivatives Data adapted from studies on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole-derived anilines, illustrating the effect of halogen substitution on antibacterial activity (MIC, µg/mL) against S. aureus mdpi.com.

| Compound ID | Phenyl Ring Substitution | MIC (µg/mL) |

|---|---|---|

| 1 | 4-Fluoro | >128 |

| 2 | 3,4-Difluoro | 8 |

| 3 | 3,5-Dichloro | 0.5 |

| 4 | 4-Bromo-3-chloro | 0.5 |

Modification of the Thiourea Moiety

The thiourea group is a versatile functional group that acts as a hydrogen bond donor and acceptor, often playing a crucial role in binding to target proteins. Modifications to this moiety can enhance binding affinity, improve physicochemical properties, and alter metabolic stability.

The parent compound is a monosubstituted thiourea. A primary avenue for derivatization is the synthesis of N,N'-disubstituted analogues. This is typically achieved by reacting the corresponding 2-bromo-4-trifluoromethoxyphenyl isothiocyanate with a diverse range of primary or secondary amines. These amines can introduce a variety of functional groups, including alkyl, aryl, heteroaryl, or alicyclic moieties eurekaselect.com.

For example, reacting the isothiocyanate intermediate with amines such as benzylamine, morpholine, or furfurylamine would yield a library of N'-substituted derivatives eurekaselect.com. Each new substituent offers the potential for additional interactions within the target's binding site, potentially leading to increased potency. The systematic variation of these substituents allows for a thorough exploration of the SAR.

Table 2: Synthetic Scheme for N-Substitution Illustrative general reaction for the synthesis of N,N'-disubstituted thiourea derivatives.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Bromo-4-trifluoromethoxyphenyl isothiocyanate | R-NH₂ (Primary Amine) | 1-(2-Bromo-4-trifluoromethoxyphenyl)-3-(R)thiourea |

Well-known bioisosteres for the thiourea group include:

Urea: The direct oxygen analogue.

Guanidine: A highly basic group that can form strong ionic interactions.

Cyanoguanidine: A successful replacement used in the development of the H2-receptor antagonist cimetidine from its thiourea-containing predecessor, metiamide nih.gov.

Squaramide: A four-membered ring system that can mimic the hydrogen bonding pattern of urea and thiourea nih.gov.

2-Aminopyrimidin-4(1H)-one: A heterocyclic scaffold used as a urea bioisostere to improve stability and permeability nih.gov.

The synthesis of these bioisosteres requires different chemical pathways. For example, the corresponding urea analogue would be synthesized from 2-bromo-4-trifluoromethoxyphenyl isocyanate instead of the isothiocyanate.

Evaluation of Novel Derivatives for Enhanced Biological Activity

Following the synthesis of novel derivatives, a systematic evaluation of their biological activity is conducted to establish a clear SAR. This typically involves a battery of in vitro assays to measure potency, selectivity, and potential cytotoxicity.

For instance, if the parent compound showed antimicrobial properties, new derivatives would be screened against a panel of relevant microbial strains to determine their minimum inhibitory concentration (MIC). In a study of copper complexes of halogenated trifluoromethylphenylthiourea derivatives, compounds were tested against methicillin-resistant Staphylococci and mycobacteria, with the most active complex showing an MIC of 2 µg/mL mdpi.com.

If the target is a specific enzyme or receptor, binding assays or functional assays are used to quantify the inhibitory concentration (IC50) or binding affinity (Ki) of each new analogue. Cytotoxicity is often assessed in parallel using various cell lines (e.g., human cancer cell lines like SW480, PC3, or non-cancerous lines like HaCaT) to determine a selectivity index mdpi.comeurekaselect.com.

The data gathered from these evaluations are then compiled to build a comprehensive SAR profile. This profile guides the next cycle of drug design, focusing on incorporating structural features associated with improved activity and eliminating those that lead to reduced potency or increased toxicity.

Table 3: Example of Cytotoxicity Evaluation for Analogous Thiourea Derivatives Data derived from studies of fluorinated thiourea derivatives against a human tumor cell line (MT-4) eurekaselect.com.

| Compound ID | N-Substituent | Cytotoxicity (CC₅₀, µM) |

|---|---|---|

| 1a | 4-Fluorobenzylpiperidine | < 10 |

| 6a | 3-Trifluoromethylbenzylpiperidine | > 100 |

| 14a | 3,5-Bis(trifluoromethyl)benzylpiperidine | < 10 |

Investigation into Synergistic Effects of 2-Bromo-4-trifluoromethoxyphenylthiourea Derivatives with Existing Anticancer Agents

The exploration of combination therapies in oncology is a critical strategy to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities associated with conventional chemotherapeutic agents. In this context, the potential synergistic effects of derivatives of this compound with established anticancer drugs have been a subject of scientific inquiry. Research in this area aims to elucidate whether these novel compounds can potentiate the cytotoxic effects of existing therapies, thereby offering new avenues for cancer treatment.

While extensive research has highlighted the standalone anticancer properties of various thiourea derivatives, including those with halogen and trifluoromethyl substitutions, specific studies detailing the synergistic interactions of this compound derivatives are limited in the public domain. The available body of research provides a foundational understanding of the anticancer potential of the broader class of substituted phenylthioureas, suggesting that these compounds can induce apoptosis and inhibit cancer cell proliferation. However, detailed investigations into their combinatorial effects with specific chemotherapeutic agents, which would typically involve the generation of quantitative data such as combination indices (CI), remain largely unpublished.

The conceptual basis for investigating such synergistic effects is rooted in the multifaceted mechanisms of action of both thiourea derivatives and conventional anticancer drugs. For instance, it is hypothesized that derivatives of this compound may modulate cellular pathways that are complementary to the mechanisms of action of drugs like cisplatin, doxorubicin, or paclitaxel. Such interactions could lead to a supra-additive therapeutic effect, where the combined impact is greater than the sum of the effects of the individual agents.

To rigorously assess these potential synergies, in vitro studies are typically conducted across a panel of cancer cell lines. These studies would involve treating cells with the thiourea derivative, an existing anticancer agent, and a combination of both. The resulting cell viability data would then be analyzed to determine the nature of the interaction (synergistic, additive, or antagonistic).

Although specific data tables from such studies on this compound derivatives are not currently available in published literature, a hypothetical representation of how such data would be presented is shown below. This table illustrates the type of experimental data that would be necessary to substantiate claims of synergistic activity.

Hypothetical Data on Synergistic Effects of a this compound Derivative (Compound X) with Doxorubicin on MCF-7 Breast Cancer Cells

| Treatment Group | Concentration of Compound X (µM) | Concentration of Doxorubicin (µM) | Cell Viability (%) | Combination Index (CI) |

| Control | 0 | 0 | 100 | - |

| Compound X | 5 | 0 | 75 | - |

| Compound X | 10 | 0 | 55 | - |

| Doxorubicin | 0.5 | 0 | 80 | - |

| Doxorubicin | 1 | 0 | 60 | - |

| Combination 1 | 5 | 0.5 | 40 | < 1 (Synergistic) |

| Combination 2 | 10 | 1 | 20 | < 1 (Synergistic) |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual experimental studies.

Further research is imperative to systematically evaluate the synergistic potential of this compound derivatives. Such studies would not only validate the therapeutic promise of these compounds but also provide the necessary data to guide their future preclinical and clinical development in combination with existing cancer therapies. The scientific community awaits the publication of such dedicated research to fully understand the role these novel agents might play in advancing cancer treatment paradigms.

Future Research Directions and Applications

Exploration of Novel Biological Targets

The structural motif of phenylthiourea (B91264), characterized by a thiocarbonyl group linked to a substituted aniline (B41778), has been associated with a wide range of biological activities. Future research will likely focus on identifying and validating novel biological targets for these compounds. The presence of a trifluoromethoxy group and a bromine atom, as in the theoretical compound 2-Bromo-4-trifluoromethoxyphenylthiourea, offers unique electronic and lipophilic properties that could be exploited for targeted interactions with specific biomolecules.

Researchers are increasingly using computational methods to predict and identify new drug targets. mdpi.com Techniques such as molecular docking and virtual screening can be employed to test libraries of substituted phenylthioureas against a vast array of proteins implicated in various diseases. This approach can help in identifying novel protein-ligand interactions and proposing new therapeutic applications for these compounds. nih.gov For instance, while some thiourea (B124793) derivatives have been investigated for their effects on known enzymes and receptors, there is potential to discover interactions with less-explored targets involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions.

Advanced Mechanistic Studies of Action

A deeper understanding of how substituted phenylthioureas exert their biological effects is crucial for their development as therapeutic agents or agrochemicals. While the mechanism of action for some thiourea derivatives has been elucidated, for many, it remains speculative. Future mechanistic studies will likely employ a combination of advanced analytical techniques.

For antimicrobial thioureas, research could focus on their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with quorum sensing. For example, some thiourea derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV. mdpi.com Advanced studies could involve crystallizing these enzymes in complex with the inhibitor to visualize the precise binding interactions. For antiproliferative compounds, investigations could delve into their effects on cell cycle regulation, induction of apoptosis, and inhibition of signaling pathways crucial for cancer cell growth. Mechanistic studies on the formation of compounds from thioureas are also an area of active research.

Development of Targeted Delivery Systems

To enhance the efficacy and reduce potential side effects of biologically active phenylthioureas, the development of targeted delivery systems is a promising avenue of research. These systems aim to deliver the compound specifically to the site of action, be it a tumor, an infected tissue, or a specific organ.

Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be engineered to encapsulate phenylthiourea derivatives. The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on target cells. This approach not only increases the local concentration of the drug but also minimizes its exposure to healthy tissues, thereby improving the therapeutic index. Future research could focus on designing and optimizing such delivery systems for specific phenylthiourea compounds and their intended applications.

Potential in Agricultural Chemistry Beyond Herbicidal Activity

Thiourea derivatives have been recognized for their potential in agriculture, primarily as herbicides. However, their structural diversity suggests that their application in this field could be much broader. Future research should explore their potential as insecticides, fungicides, and plant growth regulators.

The presence of halogens and trifluoromethyl groups in a molecule can significantly influence its bioactivity. These features can enhance the compound's ability to penetrate insect cuticles or fungal cell walls. Screening programs could be established to evaluate libraries of substituted phenylthioureas against a range of agricultural pests and pathogens. Furthermore, understanding the structure-activity relationships will be key to designing new compounds with improved potency and selectivity, ensuring they are effective against target organisms while being safe for non-target species and the environment.

Role in Materials Science or Industrial Applications

Beyond their biological applications, the unique chemical properties of substituted phenylthioureas suggest potential roles in materials science and other industrial applications. The thiourea moiety is known for its ability to coordinate with metal ions, making these compounds interesting candidates as ligands for the synthesis of coordination complexes with catalytic or material properties.

For example, phenylthiourea has been mentioned as a vapor phase inhibitor for corrosion prevention. The specific electronic properties conferred by the bromo and trifluoromethoxy substituents could modulate this property. Additionally, the aromatic and polar nature of these molecules could make them useful as additives in polymers or as components in the formulation of specialized coatings and films. Further research is needed to explore these non-medicinal applications and to understand how the specific substituents on the phenyl ring influence their physical and chemical properties in a materials context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.